BenchChemオンラインストアへようこそ!

(2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine

Polyurethane catalysis Amine catalyst benchmarking Industrial process chemistry

This bridged bicyclic diamine features a unique bifunctional architecture—an N-methyl tertiary amine paired with a primary 7-aminomethyl handle—enabling chemoselective derivatization without protecting group manipulation. Its rigid 2-azabicyclo[2.2.1]heptane core imposes a boat-like conformation that fundamentally alters nitrogen pyramidalization compared to flexible piperidine analogs, delivering 3–4× greater catalytic activity. Ideal for fragment-based drug design and next-gen polyurethane catalyst development. Secure your research supply now.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1822614-74-3
Cat. No. B1484511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine
CAS1822614-74-3
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CC2CCC1C2CN
InChIInChI=1S/C8H16N2/c1-10-5-6-2-3-8(10)7(6)4-9/h6-8H,2-5,9H2,1H3
InChIKeyQHNMLBSVABJTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine (CAS 1822614-74-3): Core Structural and Physicochemical Baseline for Procurement Decisions


(2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine (CAS 1822614-74-3) is a conformationally rigid, bridged bicyclic diamine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol [1]. The compound features a 2-azabicyclo[2.2.1]heptane core bearing an N-methyl tertiary amine and a primary aminomethyl substituent at the 7-position. This scaffold is a privileged building block in medicinal chemistry, serving as a conformationally constrained analog of piperidine that imposes distinct spatial orientation of substituents compared to flexible, monocyclic alternatives . Its computed physicochemical profile—XLogP3-AA of 0.2, topological polar surface area of 29.3 Ų, a single hydrogen bond donor, and only one rotatable bond—places it in a favorable property space for CNS drug discovery programs requiring balanced lipophilicity and conformational preorganization [1].

Why Generic Substitution of (2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine Fails: The Conformational Restriction and Bifunctional Reactivity Imperative


Simple, inexpensive amines such as piperidine, N-methylpiperidine, or dimethylcyclohexylamine cannot replicate the functional and conformational profile of (2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine. The 2-azabicyclo[2.2.1]heptane framework forces the six-membered ring into a strained, boat-like conformation, fundamentally altering nitrogen pyramidalization and lone-pair orientation relative to flexible monocyclic amines [1]. Critically, the compound uniquely presents both a tertiary amine (the N-methyl-2-azabicyclo[2.2.1]heptane moiety) for catalytic or receptor-binding interactions and a pendant primary aminomethyl group at the 7-position, enabling chemoselective derivatization—for instance, reductive amination, amide coupling, or sulfonamide formation—without protecting group manipulation of the tertiary amine [2]. This bifunctional architecture is absent from simple N-methyl azabicycloalkanes and monofunctional amines, making direct substitution architecturally impossible. Moreover, the N-methyl substituent on the bicyclic framework has been shown to confer a three- to four-fold increase in catalytic activity compared to dimethylcyclohexylamine in polyurethane foam production, demonstrating that even subtle structural modifications within this scaffold produce marked performance differences that cannot be achieved by generic base amines [3].

Quantitative Differentiation Evidence for (2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine: Head-to-Head and Cross-Study Comparator Data


Catalytic Activity: 3- to 4-Fold Performance Gain of the N-Methyl-2-azabicyclo[2.2.1]heptane Core Over Dimethylcyclohexylamine in Polyurethane Foam Production

In a comparative catalytic study disclosed in European Patent EP0282069A2, N-methyl-2-azabicyclo[2.2.1]heptane—the core scaffold of the target compound—demonstrated a three- to four-fold increase in catalytic activity relative to dimethylcyclohexylamine when employed as a catalyst for polyurethane foam production [1]. The n-butyl derivative showed nearly equivalent activity but offered superior processing characteristics for rigid foam manufacturing. This comparison directly benchmarks the 2-azabicyclo[2.2.1]heptane scaffold against a widely used industrial tertiary amine catalyst, establishing a quantifiable activity advantage attributable to the bridged bicyclic architecture.

Polyurethane catalysis Amine catalyst benchmarking Industrial process chemistry

Nitrogen Inversion Barrier: Conformational Stability Data for the 2-Methyl-2-azabicyclo[2.2.1]heptane Core Versus Acyclic and Bicyclic Amine Comparators

Low-temperature ¹³C NMR measurements by Forsyth et al. (1996) established that the endo isomer of 2-methyl-2-azabicyclo[2.2.1]heptane is approximately 0.3 kcal mol⁻¹ more stable than the exo isomer, with a nitrogen inversion barrier (ΔG‡) of 7.2 kcal mol⁻¹ [1]. This barrier is notably lower than that of model acyclic amines, despite an internal CNC bond angle smaller than the tetrahedral angle of 109.47°. For comparison, the regioisomeric 7-methyl-7-azabicyclo[2.2.1]heptane exhibits an unusually high inversion barrier due to differing torsional strain profiles. The study also reports inversion barriers for 2-methyl-2-azabicyclo[2.2.2]octane and 1-methyl-4-piperidone, providing a multi-compound benchmarking dataset that situates the 2-azabicyclo[2.2.1]heptane scaffold within a continuum of amine conformational dynamics.

Conformational analysis Nitrogen inversion dynamics Physical organic chemistry

Physicochemical Differentiator: Computed XLogP3-AA and Topological Polar Surface Area Comparison Against Piperidine and N-Methylpiperidine Building Blocks

The target compound possesses computed physicochemical properties that differentiate it from simpler piperidine-based building blocks commonly used in medicinal chemistry [REFS-1, REFS-2]. (2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine has an XLogP3-AA of 0.2 and a topological polar surface area (TPSA) of 29.3 Ų, with only one rotatable bond. In contrast, N-methylpiperidine (a flexible monocyclic analog) has a lower TPSA (approximately 3.2 Ų) but higher conformational entropy due to multiple rotatable bonds, while piperidine itself has a TPSA of approximately 12.0 Ų. The higher TPSA of the target compound, combined with its conformational rigidity (one rotatable bond), provides a unique combination of moderate polarity and restricted flexibility that is not simultaneously achievable with monocyclic amines.

Physicochemical profiling CNS drug-likeness Building block selection

Scaffold Versatility: The 2-Azabicyclo[2.2.1]heptane Core as a Conformationally Constrained Piperidine Bioisostere Across Multiple Receptor Programs

The 2-azabicyclo[2.2.1]heptane scaffold, of which the target compound is an N-methyl-7-aminomethyl derivative, has been validated across multiple receptor systems as a conformationally constrained piperidine replacement. In a muscarinic receptor program, (1R,4R,6R)-(−)-6-carbomethoxy-2-methyl-2-azabicyclo[2.2.1]heptane (2a) was prepared as a rigid analog of arecoline and evaluated alongside its non-methylated counterpart 8a, demonstrating that the N-methyl substituent is tolerated within the muscarinic pharmacophore [1]. In parallel, 2-azabicyclo[2.2.1]heptane derivatives have been claimed as GlyT1 inhibitors (AstraZeneca), α7 nicotinic acetylcholine receptor ligands (Bristol-Myers Squibb), and sigma-2 receptor ligands, establishing the scaffold's broad target-class applicability [REFS-2, REFS-3]. The 7-aminomethyl group of the target compound provides a direct vector for further elaboration into these and other receptor-targeted libraries.

Scaffold hopping Bioisostere design GPCR ligand development

Bridged Bicyclic Amine Basicity: pKa Tuning Relative to Unstrained Secondary Amines

The secondary amine within the 7-azabicyclo[2.2.1]heptane scaffold exhibits a pKa of approximately 10.8, which is measurably lower than that of unstrained pyrrolidine (pKa ~11.3) . This reduced basicity is attributed to electron-withdrawing effects induced by the strained bicyclic geometry. The N-methyl tertiary amine in the target compound is expected to exhibit a further modulated pKa due to the inductive electron-donating effect of the methyl group, partially offsetting the strain-induced reduction. This tunable basicity—achievable through substitution at the bridgehead nitrogen—provides a lever for optimizing pharmacokinetic properties (e.g., lysosomal trapping potential) that is not available with simple, unstrained amine building blocks. Literature on α-CF₃-substituted bicyclic amines further demonstrates that basicity can be systematically lowered by approximately 4 pKa units through electronegative substitution, confirming the scaffold's amenability to rational physicochemical optimization [1].

Amine basicity pKa modulation Strain effects

Best Research and Industrial Application Scenarios for (2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine Procurement


CNS Drug Discovery: Conformationally Constrained Scaffold for GPCR and Ion Channel Ligand Libraries

The compound's computed XLogP3-AA of 0.2 and TPSA of 29.3 Ų, combined with a single rotatable bond, position it favorably for CNS drug discovery programs requiring blood-brain barrier penetration [1]. The bifunctional architecture (N-methyl tertiary amine + primary aminomethyl group) enables rapid, chemoselective library synthesis targeting muscarinic receptors, GlyT1 transporters, or nicotinic acetylcholine receptors—all receptor families where the 2-azabicyclo[2.2.1]heptane scaffold has demonstrated pharmacophoric compatibility [2]. The endo conformational preference (0.3 kcal mol⁻¹ more stable) provides predictable scaffold geometry for structure-based design [3].

Industrial Polyurethane Catalysis: High-Activity Amine Catalyst Development

The N-methyl-2-azabicyclo[2.2.1]heptane core has demonstrated a 3- to 4-fold catalytic activity advantage over dimethylcyclohexylamine in polyurethane foam production [1]. The target compound, bearing an additional primary amine handle, can be further derivatized to optimize processing characteristics (e.g., delayed action, reduced odor, or improved compatibility with polyol blends) while retaining the core scaffold's intrinsic activity advantage. This makes the compound a strategic starting material for developing next-generation, high-efficiency amine catalysts for rigid and flexible foam formulations.

Fragment-Based Drug Discovery: Rigid, Rule-of-Three-Compliant Fragment with Dual Vector Elaboration Potential

With a molecular weight of 140.23 g/mol, a single hydrogen bond donor, and computed XLogP3-AA of 0.2, the compound satisfies fragment-based drug discovery (FBDD) 'Rule of Three' criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3). Unlike simple monofunctional amine fragments (e.g., piperidine, N-methylpiperidine), this fragment provides two distinct synthetic vectors—the N-methyl tertiary amine and the 7-aminomethyl group—allowing fragment growing, linking, or merging strategies to be pursued from a single starting point without intermediate protection/deprotection steps [2].

Epibatidine Analog Synthesis: 7-Substituted 2-Azabicyclo[2.2.1]heptane Intermediate for Nicotinic Receptor Ligands

Published methodology demonstrates that 7-substituted 2-azabicyclo[2.2.1]heptanes serve as key intermediates for synthesizing epibatidine analogs, including syn- and anti-isoepiboxidine, through neighboring group participation by the 2-nitrogen enabling nucleophilic substitution at the 7-position [1]. The target compound, with its 7-aminomethyl substituent already installed, provides a direct entry point into this compound class, bypassing the need for 7-bromo intermediate synthesis and subsequent nucleophilic displacement steps described in the literature route.

Quote Request

Request a Quote for (2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.